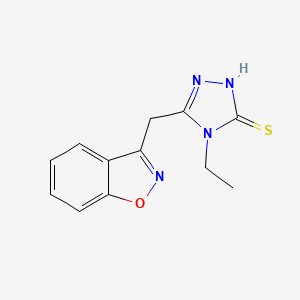

5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(1,2-benzoxazol-3-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-2-16-11(13-14-12(16)18)7-9-8-5-3-4-6-10(8)17-15-9/h3-6H,2,7H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGKVMAEDACCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2=NOC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzisoxazole Moiety: This step involves the cyclization of an appropriate ortho-substituted nitrobenzene derivative to form the benzisoxazole ring.

Attachment of the Triazole Ring: The benzisoxazole intermediate is then reacted with an azide compound under suitable conditions to form the triazole ring.

Introduction of the Thiol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group in the benzisoxazole moiety can be reduced to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzisoxazole and triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the benzisoxazole and triazole rings can interact with various receptors and enzymes, influencing their function.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes structural analogs and their properties:

Key Observations :

- Solubility: Derivatives with hydrophilic substituents (e.g., diethylaminophenyl in ) exhibit better solubility in organic solvents, whereas halogenated analogs (e.g., 4-chlorophenyl) may prioritize lipophilicity .

Electrochemical and Antioxidant Properties

- Oxidation Potentials: Triazole-thiols exhibit varying electrochemical behaviors.

- Antiradical Activity : Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol show moderate DPPH radical scavenging, though less potent than commercial antioxidants .

Biological Activity

5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzisoxazole moiety linked to a triazole ring and a thiol group , which contribute to its diverse chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 260.32 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their function. Additionally, the benzisoxazole and triazole rings may interact with specific receptors and enzymes, influencing various biochemical pathways .

Antimicrobial Activity

Research indicates that compounds similar to 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of triazoles showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested for Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5a | 15 | S. aureus |

| 5b | 10 | E. coli |

| 5c | 20 | Candida albicans |

Antioxidant Activity

The antioxidant capabilities of related triazole compounds have also been assessed using DPPH and ABTS assays. Notably, some derivatives have shown IC50 values comparable to standard antioxidants like ascorbic acid, suggesting their potential in combating oxidative stress .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives:

- Study on Triazole Derivatives : A series of mercapto-triazole compounds were synthesized from nalidixic acid derivatives. These compounds exhibited notable antibacterial properties and antioxidant activities, indicating their potential therapeutic applications .

- Antimicrobial Evaluation : Another investigation focused on the synthesis of various triazole derivatives that showed effective inhibition against multiple bacterial strains. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced biological activity .

Q & A

Q. What are the optimal synthetic routes for 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The synthesis involves sequential reactions starting with hydrazinolysis of acylated precursors, followed by nucleophilic addition of isothiocyanates and alkaline cyclization. For alkylation steps, solvents like methanol or propan-2-ol are optimal, yielding 70–85% efficiency. Key intermediates include 4-ethyl-5-substituted triazole-thiols, with final purification via recrystallization (DMF/ethanol) .

Q. Which spectroscopic and chromatographic methods confirm the compound’s structure and purity?

- Methodological Answer :

- 1H NMR : Identifies substituent integration (e.g., ethyl group at δ 1.2–1.4 ppm, benzisoxazole protons at δ 7.1–8.3 ppm).

- IR : Confirms thiol (-SH) stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹.

- HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro biological assays are standard for initial activity screening?

- Methodological Answer :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against M. bovis (pH 6.5–7.1, 37°C) using egg-based nutrient media.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorometric assays for kinases (e.g., anaplastic lymphoma kinase) using recombinant proteins .

Advanced Research Questions

Q. How can low yields in alkylation reactions during synthesis be addressed?

- Methodological Answer : Optimize solvent polarity (methanol > ethanol > DMF) and temperature (60–80°C). Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the thiol group. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) and quench with NaHCO₃ to minimize byproducts .

Q. How to resolve contradictions in bioactivity data across studies (e.g., varying MIC values)?

- Methodological Answer : Standardize variables:

- pH : Test activity at physiological (7.4) and pathogenic (6.5 for M. tuberculosis) pH levels.

- Strain Variability : Use WHO-recommended reference strains (e.g., H37Rv for TB).

- Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation artifacts .

Q. What computational strategies predict molecular interactions with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 2XP2 for anaplastic lymphoma kinase). Focus on hydrogen bonding (thiol group with catalytic lysine) and hydrophobic interactions (benzisoxazole with active site pockets).

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. What advanced analytical techniques characterize thermal stability and crystallinity?

- Methodological Answer :

- X-ray Crystallography : Resolve π-π stacking of benzisoxazole and triazole rings (space group P2₁/c).

- DSC/TGA : Determine melting points (180–220°C) and decomposition profiles (10°C/min under N₂).

- PXRD : Confirm polymorphic purity (sharp peaks at 2θ = 12.5°, 17.8°) .

Q. How to design structure-activity relationship (SAR) studies for derivative optimization?

- Methodological Answer :

- Substituent Variation : Replace ethyl with cyclopropyl or benzyl groups to modulate lipophilicity (logP via HPLC).

- Bioisosteres : Swap thiol with methylthio or sulfonyl to enhance metabolic stability.

- In Vivo Models : Test analogs in acetic acid-induced writhing (analgesia) or carrageenan-induced edema (anti-inflammatory) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.